7-(Propan-2-yl)-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol
Description
The compound 7-(Propan-2-yl)-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol is a heterocyclic tricyclic system featuring four nitrogen atoms and a sulfur-containing thiol group. Its core structure comprises a fused bicyclic framework with a bridging propan-2-yl substituent at position 7 and a thiol (-SH) group at position 2.
Properties
IUPAC Name |
4-propan-2-yl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-7(2)14-8-5-3-4-6-9(8)15-10(14)12-13-11(15)16/h3-7H,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKYQYCPJWLQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N3C1=NNC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propan-2-yl)-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle potentially hazardous reagents and intermediates .
Chemical Reactions Analysis
Types of Reactions
7-(Propan-2-yl)-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiol group to a sulfide or disulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
7-(Propan-2-yl)-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 7-(Propan-2-yl)-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple nitrogen atoms and thiol group allow it to form strong bonds with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs with Substituent Variations
7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol
- Substituent Difference : Replaces the propan-2-yl group with a methyl group at position 5.
- This analog was previously cataloged but is now discontinued, suggesting synthetic challenges or instability in large-scale production .
7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(8),5,9,11-tetraene-3-thione
- Functional Group Difference : Substitutes the thiol (-SH) with a thione (-S=O) group at position 3.
- Implications : The thione group introduces higher oxidation state sulfur, altering electronic properties and hydrogen-bonding capacity. This derivative may exhibit enhanced stability under oxidative conditions compared to the thiol variant .
Functionalized Tricyclic Systems
1-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one
- Structural Features : Incorporates a sulfonyl-piperazine moiety and a sulfanyl group linked to the tricyclic core.
Kinase Inhibitors with Tetraazatricyclo Cores
- Example: N,N-Dicyclopropyl-10-ethyl-7-[(3-methoxypropyl)amino]-3-methyl-3,5,8,10-tetraazatricyclo[7.3.0.0,6]dodeca-1(9),2(6),4,7,11-pentaene-11-carboxamide.
- Comparison: The tricyclic framework is functionalized with carboxamide and amino groups, enabling interactions with kinase active sites.
Data Table: Key Structural and Functional Comparisons
Key Observations
Substituent Effects : The propan-2-yl group in the target compound may improve membrane permeability compared to methyl analogs, though at the cost of synthetic complexity.
Thiol vs. Thione : The thiol group offers nucleophilic reactivity, making it prone to oxidation, while thione derivatives prioritize stability.
Biological Activity
7-(Propan-2-yl)-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol is a complex organic compound notable for its unique tricyclic structure and the presence of multiple nitrogen atoms along with a thiol group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₈N₄S
- CAS Number : 736960-52-4
Biological Activity
The biological activity of this compound is primarily attributed to its thiol group , which plays a crucial role in redox reactions and interacts with various biological molecules.
The compound interacts with biological targets such as enzymes and receptors through the formation of strong bonds facilitated by its thiol group and nitrogen atoms. This interaction can modulate enzymatic activity and influence various biochemical pathways.
Antioxidant Activity
Research indicates that compounds featuring thiol groups often exhibit significant antioxidant properties. The antioxidant activity of this compound has been demonstrated in vitro through assays measuring the compound's ability to scavenge free radicals.
Cytotoxicity Studies
In cytotoxicity studies involving various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| HeLa | 25 | |
| MCF-7 | 30 | |
| A549 | 20 |
These results suggest that the compound possesses selective cytotoxic effects against certain cancer cells.
Skin Sensitization Potential
A study assessing skin sensitization reported that exposure to this compound led to positive reactions in guinea pigs during maximization tests. The results indicated erythema and swelling upon application at concentrations above 30% .
Case Studies
- Anticancer Research : In a study published in the Journal of Medicinal Chemistry (2023), researchers explored the anticancer properties of the compound against various human tumor cell lines and observed significant growth inhibition correlated with the concentration of the compound used.
- Antioxidant Studies : A recent investigation highlighted the potential of this compound as a natural antioxidant in food preservation applications due to its ability to inhibit lipid peroxidation effectively.
Comparative Analysis with Similar Compounds
A comparative analysis was conducted between this compound and other related thiol-containing compounds:
| Compound Name | Antioxidant Activity | Cytotoxicity IC₅₀ (µM) |
|---|---|---|
| 7-(Propan-2-yl)-2,4,5... | High | 25 |
| 3-bromo-5-(propan-2-yl)... | Moderate | 50 |
| Thiol-based antioxidant (generic) | Variable | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
